4-(3-fluorobenzoyl)morpholine
Overview
Description
“4-(3-Bromo-4-fluorobenzoyl)morpholine” is a chemical compound with the molecular formula C11H11BrFNO2 . It has an average mass of 288.113 Da and a monoisotopic mass of 286.995697 Da .
Molecular Structure Analysis
The SMILES string representation of “4-(3-Bromo-4-fluorobenzoyl)morpholine” is O=C(C1=CC(Br)=C(F)C=C1)N2CCOCC2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromo-4-fluorobenzoyl)morpholine” include a flash point of 200.6±28.7 °C, an index of refraction of 1.569, and a molar refractivity of 60.9±0.3 cm^3 .Scientific Research Applications
Antimicrobial and Antifungal Activity
4-(3-fluorobenzoyl)morpholine and related compounds have demonstrated significant antimicrobial and antifungal properties. The synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed potent antimicrobial activity. Notably, sulfonamide derivatives displayed strong antifungal properties compared to carbamate derivatives (Janakiramudu et al., 2017).
Antitubercular and Antitumor Activities
Synthesized molecules similar to linezolid, using 3-Fluoro-4-(morpholin-4-yl)aniline, were found to possess good antitubercular activities. This highlights the potential of such compounds in treating tuberculosis (Başoğlu et al., 2012). Additionally, a compound synthesized from 3-fluoro-4-morpholinylaniline exhibited significant inhibition of cancer cell proliferation, suggesting potential in cancer treatment (Tang & Fu, 2018).
Molluscicidal Properties
A derivative of 4-(3-fluorobenzoyl)morpholine, specifically 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, demonstrated a notable molluscicidal effect. This property is valuable for controlling snail populations that can be vectors for diseases like schistosomiasis (Duan et al., 2014).
DNA-PK Inhibition and Radiosensitization
Compounds related to 4-(3-fluorobenzoyl)morpholine, such as those containing the morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one structure, have been studied for their DNA-PK inhibitory activity. This inhibition is significant for enhancing the effectiveness of radiotherapy in cancer treatment (Cano et al., 2010).
Nonlinear Optical (NLO) Properties
A new organic NLO crystal containing a morpholin-4-ium component was synthesized and studied, indicating suitability for various nonlinear optical applications. This highlights the potential of 4-(3-fluorobenzoyl)morpholine derivatives in optical technologies (Shanmugam et al., 2012).
Antioxidant Properties
Research on 4-(3-fluorobenzoyl)morpholine derivatives has indicated potential antioxidant properties. These properties are crucial in biochemistry and medicine, particularly in studying various biological systems and potentially in radioprotection (Aleksanyan & Hambardzumyan, 2013).
Safety and Hazards
properties
IUPAC Name |
(3-fluorophenyl)-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBARPSUMPODNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzoic acid, morpholide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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